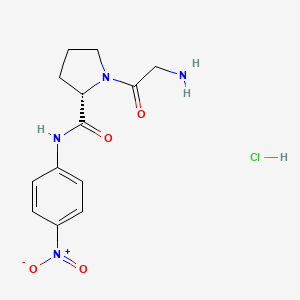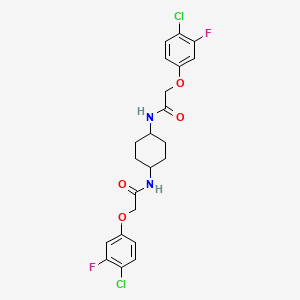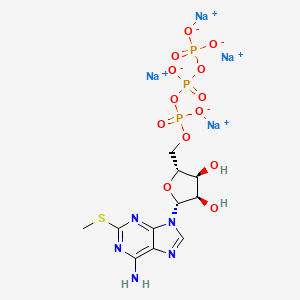![molecular formula C22H24Br2N4O6S2 B11930629 (2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)
(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Psammaplin A is a naturally occurring bromotyrosine-derived compound first isolated from the marine sponge Psammaplysilla purpurea. It is known for its unique bifunctional structure, consisting of two symmetrical oxime-containing moieties linked by a disulfide bridge. Psammaplin A has garnered significant interest due to its broad spectrum of biological activities, including antimicrobial, antiviral, and cytotoxic effects .
准备方法
Synthetic Routes and Reaction Conditions: The conventional total synthesis methods of Psammaplin A were initiated from tyrosine or phenylpyruvic acid derivatives. Since 2009, improved synthesis methods have mainly used various substituted benzaldehydes as the starting materials, which made Psammaplin A easier to obtain . The synthesis involves multiple steps, including the formation of oxime groups and the establishment of carbon-sulfur bonds.
Industrial Production Methods: Industrial production methods for Psammaplin A are not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry may pave the way for more efficient production techniques in the future.
化学反应分析
Types of Reactions: Psammaplin A undergoes various chemical reactions, including:
Oxidation: Psammaplin A can be oxidized to form different derivatives.
Reduction: The compound can be reduced to enhance its inhibitory activity against histone deacetylases.
Substitution: Various substitution reactions can be performed to modify its structure and enhance its biological activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Psammaplin A with enhanced biological activities, such as increased antimicrobial or cytotoxic effects .
科学研究应用
Psammaplin A has a wide range of scientific research applications:
Chemistry: Used as a lead compound for the development of new synthetic methodologies and the synthesis of novel derivatives.
Biology: Studied for its role in modulating biological pathways, including histone deacetylase inhibition and peroxisome proliferator-activated receptor gamma activation
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth
作用机制
Psammaplin A exerts its effects primarily through the inhibition of class I histone deacetylases. This inhibition leads to the hyperacetylation of histones, resulting in the upregulation of genes involved in cell cycle arrest, differentiation, and apoptosis . Additionally, Psammaplin A activates peroxisome proliferator-activated receptor gamma, enhancing the expression of antioxidant enzymes and reducing oxidative stress .
相似化合物的比较
Psammaplin B: Another bromotyrosine-derived compound with similar biological activities.
Psammaplin K: Known for its neuroprotective potential and ability to attenuate oxidative stress.
Bisaprasin: A biphenyl dimer of Psammaplin A with distinct cytotoxic properties.
Uniqueness: Psammaplin A is unique due to its symmetrical disulfide-linked dimer structure and its broad spectrum of biological activities. Its ability to inhibit multiple enzymes and modulate various biological pathways makes it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C22H24Br2N4O6S2 |
|---|---|
分子量 |
664.4 g/mol |
IUPAC 名称 |
(2Z)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32)/b27-17-,28-18- |
InChI 键 |
LMAFSGDNHVBIHU-HJTNQMAYSA-N |
手性 SMILES |
C1=CC(=C(C=C1C/C(=N/O)/C(=O)NCCSSCCNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)O)Br)Br)O |
规范 SMILES |
C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


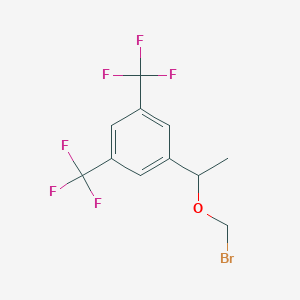
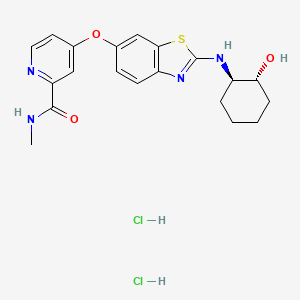
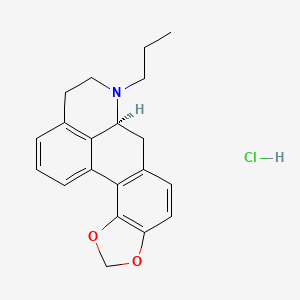
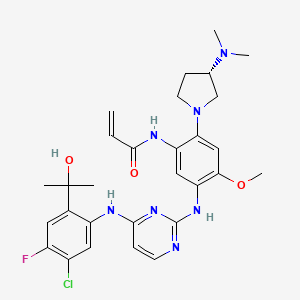
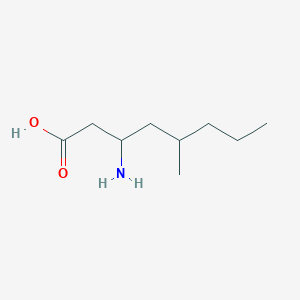
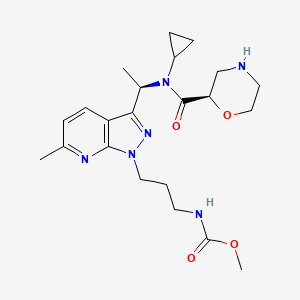
![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)
![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)

